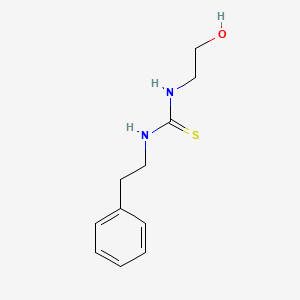
N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea (HET) is a compound that has been studied extensively in the field of biochemistry and pharmacology. It is a member of the thiourea family of compounds, which are known for their diverse biological activities. HET has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea is not yet fully understood, but it is thought to involve the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes. N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has also been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases. Studies have also suggested that N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea may have potential applications in the treatment of diabetes and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea in lab experiments is its relatively low toxicity and ease of synthesis. It has also been shown to be stable under a range of conditions, making it a useful tool for researchers. However, one limitation of using N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are numerous future directions for research on N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea, including investigating its potential applications in the treatment of neurodegenerative diseases, diabetes, and cardiovascular disease. Further studies are also needed to fully understand the mechanism of action of N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea and to identify potential drug targets. Additionally, there is potential for the development of new derivatives of N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea with enhanced activity and specificity.
Applications De Recherche Scientifique
N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has been the subject of numerous scientific studies, with researchers investigating its potential applications in a range of fields. Some of the most promising areas of research include its use as an antioxidant, anti-inflammatory agent, and anti-tumor agent. Studies have also shown that N-(2-hydroxyethyl)-N'-(2-phenylethyl)thiourea has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c14-9-8-13-11(15)12-7-6-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGLIKOGAWPXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-[2-(3-ethoxyphenoxy)ethoxy]-N-methylethanamine](/img/structure/B4721654.png)
![1-(3-chlorobenzyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4721664.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B4721668.png)
![ethyl 2-[({[4-(2-furyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4721670.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B4721671.png)

![N',N'''-1,3-phenylenebis[N-(4-isopropylbenzyl)urea]](/img/structure/B4721687.png)



![3-methyl-2-[(3-nitrobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4721700.png)
![3,7,7-trimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4721718.png)

![5-(4-methyl-3-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4721728.png)